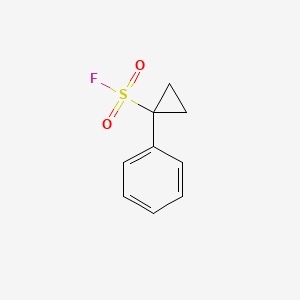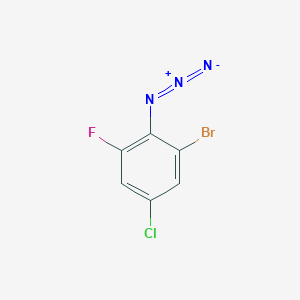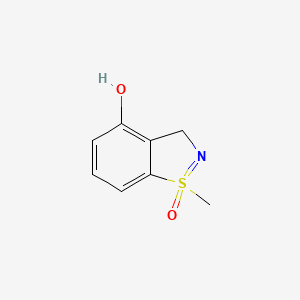![molecular formula C18H17NO5 B13574316 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid](/img/structure/B13574316.png)
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is a complex organic compound that features a benzyloxycarbonyl group, an oxetane ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the oxetane ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group yields carboxylic acids, while reduction of the oxetane ring produces alcohols .
Aplicaciones Científicas De Investigación
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which 3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The oxetane ring can influence the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar in structure but lacks the oxetane ring.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety.
Oxetane-containing compounds: Molecules featuring the oxetane ring but with different functional groups
Uniqueness
3-(3-{[(Benzyloxy)carbonyl]amino}oxetan-3-yl)benzoic acid is unique due to the combination of the benzyloxycarbonyl group, oxetane ring, and benzoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
3-[3-(phenylmethoxycarbonylamino)oxetan-3-yl]benzoic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(21)14-7-4-8-15(9-14)18(11-23-12-18)19-17(22)24-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,22)(H,20,21) |
Clave InChI |
USMOUCUQISSHSW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CC=CC(=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)
![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)
![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)


![[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine hydrochloride](/img/structure/B13574259.png)
![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)
![(3S)-2-[(2R)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13574277.png)


![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)

